molecular formula C16H12BrCl2NO3 B2511807 {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794853-71-6

{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No.: B2511807
CAS No.: 1794853-71-6
M. Wt: 417.08
InChI Key: XMRFSCMSXXUTBZ-UHFFFAOYSA-N
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Description

{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, chlorine, and carbamoyl groups in its structure suggests it may have unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route might include:

  • Formation of the Carbamoyl Intermediate

      Starting Material: 3-Bromobenzylamine.

      Reagent: Phosgene or a phosgene equivalent.

      Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the reactivity of phosgene.

  • Esterification

      Starting Material: 2,4-Dichlorobenzoic acid.

      Reagent: The carbamoyl intermediate.

      Conditions: This step often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

      Products: Substituted derivatives where the bromine or chlorine atoms are replaced by the nucleophile.

  • Oxidation Reactions

      Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: These reactions are usually performed under acidic or basic conditions.

      Products: Oxidized products where the carbamoyl or ester groups are converted to carboxylic acids or other oxidized forms.

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms of the compound, potentially converting ester groups to alcohols.

Scientific Research Applications

Chemistry

In chemistry, {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential as a pharmacophore. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms could play a role in enhancing the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    {[(3-Chlorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

The uniqueness of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The presence of both bromine and chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-5-4-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRFSCMSXXUTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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